2-(ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
2-(Ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is an organic compound that features a benzamide core with ethylthio and thiophen-2-ylmethyl-piperidinyl substituents
Scientific Research Applications
Chemistry
In chemistry, 2-(ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies may focus on its efficacy, selectivity, and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals. Its unique properties may lend themselves to applications in material science or as a precursor for more complex industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-(thiophen-2-ylmethyl)piperidine. This can be achieved through the reaction of thiophen-2-ylmethanol with piperidine in the presence of a suitable catalyst.
Benzamide Formation: The next step involves the acylation of the piperidine intermediate with 2-(ethylthio)benzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The thiophen-2-ylmethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Mechanism of Action
The mechanism by which 2-(ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, modulating their activity. The ethylthio and thiophen-2-ylmethyl groups could play a role in its binding affinity and selectivity, influencing its pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Similar structure with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-N-((1-(pyridin-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Similar structure with a pyridin-2-ylmethyl group instead of a thiophen-2-ylmethyl group.
Uniqueness
2-(Ethylthio)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of its ethylthio and thiophen-2-ylmethyl substituents. This specific arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2OS2/c1-2-24-19-8-4-3-7-18(19)20(23)21-14-16-9-11-22(12-10-16)15-17-6-5-13-25-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHOORXUOOECOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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